molecular formula C15H18N2O3S2 B6540072 N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1060282-74-7

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6540072
CAS No.: 1060282-74-7
M. Wt: 338.4 g/mol
InChI Key: DJWAXHTWJNIRAH-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound featuring a thiophene ring, a sulfamoyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, forming aminothiophene derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is unique due to its combination of a thiophene ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-15(18)17-13-4-5-14(11(2)8-13)22(19,20)16-9-12-6-7-21-10-12/h4-8,10,16H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWAXHTWJNIRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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